2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dimethylphenyl)acetamide is a heterocyclic compound that belongs to the class of triazolopyridazines.
Preparation Methods
The synthesis of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dimethylphenyl)acetamide involves several steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate hydrazine derivatives with ortho esters to form the triazole ring.
Substitution Reaction: The triazole ring is then subjected to substitution reactions with chlorinated aromatic compounds to introduce the 4-chlorophenyl group.
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant and anticancer properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dimethylphenyl)acetamide include:
6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticonvulsant activity.
1,2,4-triazolo[4,3-a]quinoxaline: Studied for its anticancer properties.
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium: Used in the design of high-energy materials.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-4-3-5-17(14(13)2)23-20(28)12-26-21(29)27-19(25-26)11-10-18(24-27)15-6-8-16(22)9-7-15/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCPIMPWNOGYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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